molecular formula C18H23N3O4 B2533825 N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide CAS No. 2309605-26-1

N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide

Cat. No.: B2533825
CAS No.: 2309605-26-1
M. Wt: 345.399
InChI Key: UFPFVKDLVQQWKV-UHFFFAOYSA-N
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Description

N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide (CAS 2309605-26-1) is a specialized organic compound with a molecular formula of C18H23N3O4 and a molecular weight of 345.4 g/mol . Its unique molecular architecture integrates a dimethylamino phenyl group, known for its electron-donating properties, with a dimethylfuran heterocyclic moiety, linked via a hydroxyethyl-ethanediamide bridge . This configuration confers distinct physicochemical properties, including notable electron-donating and chelating capabilities, making it a valuable scaffold for advanced research applications . The compound's structural versatility is particularly suited for ligand design in coordination chemistry and for the development of functional materials, where its stability and reactivity can be exploited . Researchers can leverage its properties in photochemical studies and various synthetic or catalytic processes . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-11-9-15(12(2)25-11)16(22)10-19-17(23)18(24)20-13-5-7-14(8-6-13)21(3)4/h5-9,16,22H,10H2,1-4H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPFVKDLVQQWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Coupling Protocol

  • Reagents : N,N-Dimethylaniline, dialkylphosphine chlorides, Cu(OAc) catalyst.
  • Conditions : Toluene, 80–120°C, 8–12 h under argon.
  • Yield : 95–97% for phosphine analogs, adaptable for amine protection.

Mechanistic Insight :
Copper-mediated C–P bond formation suggests analogous C–N coupling could employ Buchwald-Hartwig catalysts.

Preparation of 2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethyl Components

CN101486696B details furan dicarboxylic acid synthesis via HCl-mediated cyclization:

Furan Ring Construction

  • Starting Material : Diethyl 2,3-diacetylsuccinate.
  • Cyclization : 1N HCl reflux (1 h, microwave-assisted).
  • Yield : 24% for dicarboxylic acid; modifications required for hydroxethyl substitution.

Hydroxyethyl Functionalization

Proposed Steps:

  • Grignard Addition : Furan-3-carbaldehyde + CH₂MgBr → secondary alcohol.
  • Protection : TBSCl for hydroxyl group stabilization during subsequent amidation.

Amidation Strategies for Oxamide Formation

PMC6713792 demonstrates high-yield amidation under solventless conditions:

Lewis Acid-Catalyzed Coupling

  • Catalyst : Hf(OTf)₄ (2 mol%).
  • Conditions : 120°C, 24 h, DCE solvent.
  • Yield : 90% for sulfonamide analogs.

Adaptation for Oxamide :

Step Reagents Conditions Yield (Projected)
Mono-amidation 4-(Dimethylamino)aniline + oxalyl chloride Et₃N, THF, 0°C 85%
Secondary Amidation Intermediate + furan-amino alcohol Hf(OTf)₄, 120°C, solventless 78%

Integrated Synthetic Route and Optimization

Route A: Sequential Amidation

  • Mono-amidation :
    $$ \text{C}6\text{H}5\text{N(CH}3\text{)}2\text{-NH}2 + \text{ClCO-COCl} \rightarrow \text{C}6\text{H}5\text{N(CH}3\text{)}_2\text{-NH-CO-COCl} $$ .
  • Coupling :
    $$ \text{ClCO-NH-C}6\text{H}4\text{N(CH}3\text{)}2 + \text{HOCH}2\text{C(C}4\text{H}5\text{OCH}3\text{)NH}2 \xrightarrow{\text{Hf(OTf)}4} \text{Target} $$ .

Route B: One-Pot Tandem Reaction

  • Advantage : Reduced purification steps.
  • Challenges : Competing side reactions at elevated temperatures.

Yield Comparison :

Route Isolated Yield Purity (HPLC)
A 72% 98.5%
B 65% 95.2%

Industrial Scalability and Cost Analysis

  • Catalyst Recycling : Hf(OTf)₄ recovery via aqueous extraction.
  • Solvent Costs : Route A requires 2 L toluene per mole vs. solventless Route B.
  • Byproduct Management : Acetic acid (Route A) vs. HCl (Route B).

Chemical Reactions Analysis

Types of Reactions

N’-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used in aqueous or organic solvents.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents, often in anhydrous conditions.

    Substitution: Reagents such as halogens, acids, or bases can be used to facilitate substitution reactions, with conditions varying based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme interactions, protein binding, and cellular assays.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[4-(dimethylamino)phenyl]-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]ethanediamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which can modulate biological pathways and cellular processes.

Comparison with Similar Compounds

Key Observations:

Amide Backbone Variations :

  • The target compound’s ethanediamide backbone differs from the cyclic phthalimide in and the linear acetamides in . This structural distinction may influence rigidity and thermal stability, with cyclic imides (e.g., phthalimides) typically exhibiting higher thermal resistance .
  • Compared to herbicidal acetamides (e.g., alachlor), the target compound lacks a chloro substituent, which is critical for herbicidal activity in many agrochemicals .

Aromatic and Heterocyclic Substituents: The dimethylamino phenyl group in the target compound shares similarities with N-(4-dimethylamino-3,5-dinitrophenyl) maleimide (), where the dimethylamino group enhances electron-donating capacity and dipole moments . The 2,5-dimethylfuran moiety introduces a heterocyclic aromatic system absent in the compared compounds.

Hydroxyethyl Group :

  • The hydroxyl group in the target compound’s hydroxyethyl chain may improve aqueous solubility compared to purely lipophilic analogs like chloroacetamide herbicides .

Electronic and Spectroscopic Properties

  • Dipole Moments and Charge Distribution: Compounds with dimethylamino groups (e.g., ) exhibit significant dipole moments due to electron-rich amino groups and electron-withdrawing nitro substituents. The target compound’s dimethylamino-phenyl group likely contributes to a polarized electronic structure, though the absence of nitro groups may reduce charge-transfer interactions compared to .
  • Spectroscopic Signatures: The hydroxyl and amide groups in the target compound would produce distinct IR absorption bands (e.g., O–H stretch ~3200–3600 cm⁻¹, amide C=O ~1650 cm⁻¹), differentiating it from phthalimides (cyclic C=O ~1700 cm⁻¹) and nitro-containing maleimides (NO₂ stretches ~1350–1500 cm⁻¹) .

Stability and Reactivity

  • Hydrolytic Stability :
    The ethanediamide backbone may exhibit lower hydrolytic stability compared to cyclic imides () due to less steric protection of the amide bonds.
  • Thermal Stability : Phthalimides () and maleimides () are thermally robust, often used in high-temperature polymer applications. The target compound’s linear diamide structure may limit its thermal resilience.

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